molecular formula C3HCl2NO2S2 B2521639 2-Chloro-1,3-thiazole-4-sulfonyl chloride CAS No. 1934444-85-5

2-Chloro-1,3-thiazole-4-sulfonyl chloride

Cat. No.: B2521639
CAS No.: 1934444-85-5
M. Wt: 218.07
InChI Key: YGPGHWGKYDGZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,3-thiazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C3HCl2NO2S2 and its molecular weight is 218.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

Researchers have developed methods for synthesizing sulfonamide derivatives starting from different precursor compounds, demonstrating the utility of 2-Chloro-1,3-thiazole-4-sulfonyl chloride in creating compounds with potential antiviral activities. For instance, a study reported the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, indicating their anti-tobacco mosaic virus activity (Zhuo Chen et al., 2010).

Preparation and Properties

The preparation of sulfonamides and sulfonyl chlorides from this compound has been studied, showing that this compound reacts with amines to build efficient electrophilic reagents. These reactions have been utilized for the regioselective synthesis of trisubstituted 1,3-thiazoles, revealing the compound's versatility in chemical synthesis (K. V. Turov et al., 2014).

Advanced Synthesis Techniques

New methods for the synthesis of thiazole derivatives have been developed, including the oxidation and subsequent reactions leading to 4-tosyl-5-chlorothiazole-2-sulfonyl chloride and its derivatives. These studies highlight the compound's role in facilitating the synthesis of new chemical entities with potential application in various fields (A. Kornienko et al., 2014).

Application in Heterocyclic Compound Synthesis

The compound has been used in the synthesis of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols, demonstrating a method that avoids the use of chlorine gas and succeeds with substrates previously found challenging. This research opens up new avenues for the preparation of potentially useful monomers in parallel chemistry efforts (S. Wright & Kelly N. Hallstrom, 2006).

Environmental and Water Treatment Studies

In the context of environmental science and water treatment, the reactivity of this compound derivatives with chlorine dioxide has been investigated. Such studies assess the potential of these compounds in the oxidation process during water treatment, indicating their role in addressing pollution and environmental degradation (M. Huber et al., 2005).

Future Directions

The future directions of research involving 2-Chloro-1,3-thiazole-4-sulfonyl chloride and similar compounds are promising. Thiazoles are being used in the management of various diseases, and medicinal chemists across the globe are still hopeful in finding some of the best medications from this class .

Properties

IUPAC Name

2-chloro-1,3-thiazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2NO2S2/c4-3-6-2(1-9-3)10(5,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPGHWGKYDGZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934444-85-5
Record name 2-chloro-1,3-thiazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.